molecular formula C13H24N2O4 B1393979 Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate CAS No. 656803-51-9

Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate

Cat. No. B1393979
CAS RN: 656803-51-9
M. Wt: 272.34 g/mol
InChI Key: VZUALASVNJKBOL-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It has a molecular weight of 272.35 .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have various applications in medicinal chemistry and drug development .

Inhibitors for Neurodegenerative Diseases

Derivatives of this compound have been studied for their potential as inhibitors that could prevent the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42. This is particularly relevant in the context of Alzheimer’s disease research .

Precursors to Biologically Active Natural Products

Tert-butyl piperazine derivatives can act as precursors to biologically active natural products like Indiacen A and Indiacen B, which have potential therapeutic applications .

Reagent in Scientific Research

Due to its ability to form stable crystalline salts, this compound is utilized as a reagent for the preparation of various organic compounds in scientific research .

Optimization of Pharmacokinetic Properties

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of final molecules or as a scaffold to arrange pharmacophoric groups in proper positions for interaction with target macromolecules .

mRNA Delivery Systems

Piperazine-derived ionizable lipids have been designed using this compound to enhance the transfection activity of mRNA cargos. This is an important area of research in gene therapy and vaccine development .

properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUALASVNJKBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (1 g, 5.37 mmol) in DMF (20 mL) was added Cs2CO3 (589 mg, 1.81 mmol) and methyl 3-bromopropanoate (744 mg, 4.46 mmol). The resulting mixture was stirred at room temperature overnight. Water (50 m) and EtOAc (50 mL) was added. Phases were separated. The aqueous phase was extracted with EtOAc (50 mL). The organic layers were combined, washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified by flash chromatography on silica gel eluting with 3.5% MeOH in DCM. Collection of appropriate fractions and evaporation of solvent afforded tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate (895 mg, 74%) as yellow oil. TLC: Rf=0.3; ethyl acetate/petroleum ether=1/2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
589 mg
Type
reactant
Reaction Step One
Quantity
744 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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